Diflufenican
Overview
Description
Diflufenican is a selective contact and residual herbicide mainly used for cereals . It’s absorbed principally by the shoots of germinating seedlings, with limited translocation . It’s been used for years in Europe, managing broadleaf weeds in crops such as lentils and winter cereals .
Molecular Structure Analysis
Diflufenican has a molecular formula of C19H11F5N2O2 . It’s a pyridinecarboxamide that is pyridine-3-carboxamide substituted by a 2,4-difluorophenyl group at the carbamoyl nitrogen and a 3-(trifluoromethyl)phenoxy group at position 2 .
Chemical Reactions Analysis
Diflufenican is stable to hydrolysis and non-ready biodegradable . Its degradation in dark water sediment has been investigated . In terms of its interaction with other substances, it’s been preconcentrated from domestic wastewater samples using dispersive solid-phase extraction (dSPE) for determination by GC–MS .
Physical And Chemical Properties Analysis
Diflufenican has a low aqueous solubility and a low volatility . It may be moderately persistent in soil systems depending on local conditions . It can also be very persistent in aquatic systems depending on local conditions .
Scientific Research Applications
Pesticide Risk Assessment
Diflufenican is an active substance used in pesticides . It has been evaluated for its identity, physical/chemical/technical properties, and methods of analysis . The risk assessment also includes mammalian toxicology, such as absorption, distribution, excretion, metabolism (toxicokinetics), acute toxicity, short term toxicity, genotoxicity, long term toxicity, reproductive toxicity, neurotoxicity, and medical data .
Stability and Degradation
Diflufenican and its metabolite AE B107137 were found to be stable to hydrolysis . Diflufenican was also stable to aqueous photolysis and non-ready biodegradable . Its degradation in dark water sediment was investigated in four systems .
Weed Control in Cereal Crops
Diflufenican is used for managing broadleaf weeds in crops such as lentils and winter cereals . It’s also used in combination with other herbicides like flufenacet and metribuzin for weed control in bread wheat (Triticum aestivum L.) and barley (Hordeum vulgare L.) .
Efficacy on Herbicide-Resistant Weeds
The premixtures of flufenacet plus diflufenican and flufenacet plus diflufenican plus metribuzin have shown high control over three herbicide-resistant populations of Lolium rigidum Gaudin . These premixtures are effective chemical options for the management of herbicide-resistant L. rigidum .
Selectivity on Cereal Crops
The selectivity of these herbicides was tested on bread wheat and barley at different growth stages . The results revealed decreased selectivity of both premixtures when applied at BBCH-11 for both winter cereals, with flufenacet plus diflufenican being less selective compared to flufenacet plus diflufenican plus metribuzin .
Application on Soils Amended with Organic Wastes
The application of Diflufenican herbicide on soils amended with different organic wastes has been studied . However, the specific details of this study are not available in the search results.
Mechanism of Action
Target of Action
Diflufenican is a selective contact and residual herbicide . It primarily targets broadleaf weeds and grasses . The compound is absorbed principally by the shoots of germinating seedlings . It demonstrates effectiveness as an integrated weed management strategy for multiple-herbicide resistant (MHR) waterhemp (Amaranthus tuberculatus) control .
Mode of Action
Diflufenican acts as an inhibitor of phytoene desaturase . This enzyme plays a crucial role in the carotenoid biosynthesis pathway. By inhibiting phytoene desaturase, Diflufenican disrupts the normal function of this pathway, leading to the death of the targeted weeds .
Biochemical Pathways
The primary biochemical pathway affected by Diflufenican is the carotenoid biosynthesis pathway . Carotenoids are important pigments in plants that play a role in photosynthesis and protect against photooxidative damage. By inhibiting phytoene desaturase, an enzyme involved in the production of carotenoids, Diflufenican disrupts these essential processes, leading to the death of the plant .
Pharmacokinetics
Diflufenican has a low aqueous solubility and a low volatility . It may be moderately persistent in soil systems depending on local conditions . It can also be very persistent in aquatic systems depending on local conditions . The compound can be analyzed by reverse phase (RP) HPLC method with simple conditions .
Result of Action
The molecular and cellular effects of Diflufenican’s action result in the death of the targeted weeds. By inhibiting the function of phytoene desaturase, Diflufenican disrupts the carotenoid biosynthesis pathway, leading to a lack of essential pigments in the plant. This disruption affects the plant’s ability to carry out photosynthesis and protect against photooxidative damage, ultimately leading to the death of the plant .
Action Environment
The efficacy of Diflufenican can be influenced by environmental factors such as rainfall timing and intensity . Rain splash from intense rainfall has been shown to be a key mechanism for increased Diflufenican exposure on soybean seedlings . Moreover, Diflufenican may be moderately persistent in soil systems and very persistent in aquatic systems, depending on local conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F5N2O2/c20-12-6-7-16(15(21)10-12)26-17(27)14-5-2-8-25-18(14)28-13-4-1-3-11(9-13)19(22,23)24/h1-10H,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEHFWKAOXOVJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC=N2)C(=O)NC3=C(C=C(C=C3)F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F5N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041494 | |
Record name | Diflufenican | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diflufenican | |
CAS RN |
83164-33-4 | |
Record name | Diflufenican | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83164-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diflufenican [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083164334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diflufenican | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Pyridinecarboxamide, N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.360 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIFLUFENICAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T8D1VDO6K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
Q & A
Q1: What is the primary target of Diflufenican in plants?
A: Diflufenican targets phytoene desaturase (PDS) [, , , ], an enzyme essential for carotenoid biosynthesis in plants.
Q2: How does Diflufenican's interaction with PDS affect plants?
A: By inhibiting PDS, Diflufenican disrupts carotenoid biosynthesis [, , , ]. Carotenoids protect chlorophyll from photo-oxidative damage; therefore, their absence leads to chlorophyll degradation and the characteristic bleaching of green tissues in susceptible plants [, , ].
Q3: What is the molecular formula and weight of Diflufenican?
A3: The molecular formula of Diflufenican is C19H11F5N2O2, and its molecular weight is 390.3 g/mol.
Q4: How does the application time of Diflufenican affect its persistence in soil?
A: Studies have shown that Diflufenican applied in the early spring degrades faster than when applied in the preceding autumn []. This suggests that Diflufenican's soil metabolism is faster during spring/summer than winter.
Q5: Do organic fertilizers influence the persistence of Diflufenican in soil?
A: Research indicates that applying organic fertilizers, such as green manure, cow manure, or pig slurry, before sowing can increase the persistence of Diflufenican in soil [, ]. This effect is primarily attributed to the young soil organic matter and is less pronounced after six months.
Q6: Has research explored alternative chemical structures with similar herbicidal activity to Diflufenican?
A: Yes, recent studies have investigated N-benzyl-6-methylpicolinamides as a novel scaffold for potential bleaching herbicides []. These compounds demonstrate a similar bleaching effect on weeds and an interference with carotenoid biosynthesis, suggesting they share a comparable mode of action with Diflufenican.
Q7: Does the formulation of Diflufenican influence its efficacy?
A: While not directly addressed in the provided abstracts, research highlights the importance of appropriate formulation for herbicides [, ]. Factors such as solubility, bioavailability, and compatibility with other agrochemicals can significantly impact efficacy. Further research specific to Diflufenican formulations would be beneficial.
Q8: Does Diflufenican accumulate in edible parts of cereal crops?
A: Studies analyzing Diflufenican residues in wheat and maize after repeated applications found no detectable residues above the limit of determination (0.001 mg/kg) in any edible plant parts []. This suggests low risk of Diflufenican accumulation in cereal grains.
Q9: Has the efficacy of Diflufenican been evaluated in field conditions?
A: Yes, numerous studies have investigated the efficacy of Diflufenican in controlling weeds in field crops like wheat, barley, and garlic [, , , , , ]. Results generally indicate good control of various weed species, particularly when applied pre-emergence or early post-emergence.
Q10: Are there known cases of weed resistance to Diflufenican?
A: Yes, resistance to Diflufenican has been documented in several weed species, including oriental mustard [, ] and wild radish [, ]. In some instances, cross-resistance to other PDS-inhibiting herbicides like picolinafen has also been observed [].
Q11: What mechanisms are responsible for Diflufenican resistance?
A: Research suggests both target-site and non-target-site resistance mechanisms are involved. A Leu-526-Val mutation in the PDS gene confers resistance in oriental mustard []. In contrast, wild radish populations exhibit non-target-site resistance potentially linked to enhanced herbicide metabolism mediated by cytochrome P450s [].
Q12: What analytical methods are commonly employed for detecting and quantifying Diflufenican residues?
A: Gas chromatography coupled with electron capture detection (GC-ECD) [] and ultra-high pressure liquid chromatography [] are among the analytical techniques used to determine Diflufenican residues in soil and plant matrices.
Q13: Can Diflufenican degradation be stimulated in environments like urban gravel?
A: Research suggests that amending urban gravel with dry alfalfa can stimulate the formation of AE-B, the primary metabolite of Diflufenican []. This effect is attributed to the increased microbial activity and abundance of microorganisms involved in complex carbon source degradation, facilitated by the alfalfa amendment.
Q14: Are there alternative herbicide options for controlling Diflufenican-resistant weeds?
A: While specific alternatives depend on the weed species and resistance mechanisms present, research suggests rotating different herbicide modes of action is crucial to manage resistance [, , , ]. For instance, using herbicides with different target-sites, such as ALS inhibitors or ACCase inhibitors, in combination or rotation with Diflufenican might help delay resistance development.
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